Methyl furan-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305748. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQSQYLKSSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871954 | |
| Record name | Methyl furan-3-carboxylate | |
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Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334-76-5, 13129-23-2 | |
| Record name | Methyl furoate (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334765 | |
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| Record name | Methyl 3-furoate | |
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| Record name | Methyl 3-furoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305748 | |
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| Record name | Methyl furan-3-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00871954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 3-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05P3H54N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Role of Furan Derived Compounds in Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of biologically active molecules and functional materials. Among these, furan (B31954) derivatives are a prominent class, characterized by a five-membered aromatic ring containing one oxygen atom. numberanalytics.com The furan nucleus is a fundamental building block in medicinal chemistry and is present in numerous natural products and synthetic compounds. numberanalytics.comutripoli.edu.ly
The significance of furan-based compounds stems from their versatile chemical reactivity and their ability to act as a scaffold for creating complex molecular architectures. numberanalytics.com The oxygen heteroatom influences the ring's electronic properties, making it susceptible to various chemical transformations. ijabbr.com Researchers have extensively utilized furan derivatives as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.com The incorporation of the furan moiety into a molecule can lead to a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgutripoli.edu.ly The biological activity of these compounds can often be fine-tuned through slight modifications to the substitution pattern on the furan ring. utripoli.edu.ly
Research Trajectories of Methyl Furan 3 Carboxylate and Its Analogues
Methyl furan-3-carboxylate serves as a valuable intermediate and building block in organic synthesis. solubilityofthings.com Its structure, featuring both a reactive furan (B31954) ring and a carboxylate group, allows for a variety of chemical modifications. solubilityofthings.com Research involving this compound often focuses on its utility in synthesizing more complex, biologically active molecules. solubilityofthings.comclockss.org
Current research trajectories for this compound and its analogues include:
Synthesis of Novel Heterocycles: The compound is a key starting material for creating larger, fused heterocyclic systems. For instance, it is used in the synthesis of benzo[b]furan derivatives, which are important structural motifs in many natural and pharmaceutical compounds. clockss.org Research has demonstrated its use in preparing 2-unsubstituted 1-benzo[b]furan-3-carboxylic acid methyl esters through copper-catalyzed intramolecular C–O bond formation. clockss.org
Development of Bioactive Agents: Analogues of this compound are being investigated for their potential therapeutic applications. For example, derivatives of 3-aryl-3(furan-2-yl) propanoic acid have been studied for their antibacterial properties. ijabbr.com Furthermore, complex structures derived from furan-3-carboxylates, such as anthra[2,3-b]furan-3-carboxamides, have shown potent antitumor activity, in some cases exceeding that of established drugs like doxorubicin. nih.gov
Catalytic Transformations: The development of efficient catalytic methods to synthesize and modify furan-3-carboxylates is an active area of research. Palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives provides a direct route to furan-3-carboxylic esters. nih.gov
Flavor and Fragrance Chemistry: Owing to its sweet, caramel-like odor, this compound is of interest to the flavor and fragrance industries. solubilityofthings.com
The versatility of this compound is further highlighted by its role as a precursor in the synthesis of complex natural product substructures, such as the naphtho[2,3-b]furan (B13665818) moiety. scirp.org Studies have detailed the multi-step transformation of Methyl 2-methyl-furan-3-carboxylate into various functionalized intermediates for this purpose. scirp.org
Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 13129-23-2 |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
| Appearance | Colorless Liquid |
| Odor | Sweet, Caramel-like |
| Boiling Point | 119-120 °C at 200 mmHg |
| Solubility | Limited in water; Soluble in ethanol, methanol, dichloromethane |
This table contains compiled data from various sources. solubilityofthings.comgoogle.comscbt.com
Synthetic Strategies and Methodological Advancements for this compound and its Derivatives
The synthesis of this compound and its derivatives is a significant area of research in organic chemistry, driven by their utility as versatile building blocks in the preparation of pharmaceuticals and other biologically active compounds. solubilityofthings.comcymitquimica.com Various synthetic methodologies have been developed, ranging from classical esterification reactions to modern transition metal-catalyzed and organocatalytic procedures. These strategies offer diverse pathways to access the furan-3-carboxylate scaffold and its functionalized analogues.
Mechanistic Elucidation of Reactions Involving Methyl Furan 3 Carboxylate Scaffolds
Protonation and Nucleophilic Attack Pathways on Furan (B31954) Ring Systems
The reactivity of the furan ring is significantly influenced by the presence of substituents, such as the methoxycarbonyl group at the 3-position. The initial step in many acid-catalyzed reactions involving furan derivatives is protonation. While the furan ring itself can be protonated, the presence of a carbonyl group, as in methyl furan-3-carboxylate, offers an alternative site for protonation.
Mechanistic studies on related furan systems, such as (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol, reveal that the reaction initiates with the protonation of the ester carbonyl oxygen. This protonation event leads to the formation of a resonance-stabilized cation. The positive charge can be delocalized into the furan ring, making the α-position (C2 or C5) susceptible to nucleophilic attack. In the presence of a nucleophile like methanol, this results in the formation of a cyclic acetal (B89532) intermediate.
The general pathway can be summarized as:
Protonation: The ester carbonyl group is protonated by an acid catalyst.
Resonance Stabilization: The resulting positive charge is delocalized across the ester and into the furan ring.
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom in the furan ring, typically at the C2 or C5 position, which is alpha to the ring oxygen.
This initial sequence is a critical prelude to subsequent transformations, including ring-opening and rearrangement reactions. The furan ring's reactivity in these scenarios is often compared to that of an enol ether, highlighting its propensity to undergo addition reactions rather than electrophilic aromatic substitution, especially under acidic conditions.
Ring-Opening and Rearomatization Mechanisms in Furan Chemistry
Furan ring-opening reactions are synthetically valuable transformations that allow for the conversion of these heterocyclic systems into highly functionalized acyclic compounds. These reactions can be initiated by various stimuli, including acid catalysis, nucleophilic attack, or oxidative processes.
In acid-catalyzed pathways, the protonation and nucleophilic attack described previously can lead to intermediates that readily undergo ring cleavage. For instance, after the formation of a cyclic acetal, a subsequent fragmentation step can occur. This process is often the microscopic reverse of the well-known Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The driving force for the ring-opening can be the formation of a stable 1,4-dicarbonyl system. Studies on biomass-derived furans show that the nature of substituents on the furan ring significantly influences the reaction pathway and product distribution in acid-catalyzed ring-opening reactions.
Nucleophilic dearomatization represents another pathway for furan ring opening. For example, 3-nitrobenzofurans have been shown to undergo ring opening when treated with carbonyl-stabilized sulfonium (B1226848) ylides. The proposed mechanism involves a sequence of a carbo-Michael addition of the ylide to the furan ring, followed by a retro-oxa-Michael reaction that cleaves the C-O bond of the furan ring.
Rearomatization often serves as a driving force in multi-step reaction sequences involving furan rings. After an initial addition reaction that disrupts the aromaticity of the furan, a subsequent elimination or rearrangement step can restore the aromatic system. For example, a-hydride shift has been proposed as a mechanism to drive the rearomatization of a furan ring after an initial nucleophilic attack. However, the relatively low aromatic stabilization energy of furan means that "rearomatization" as a driving force is not as powerful as in benzene (B151609) chemistry, and furans often readily lose their aromaticity in reactions.
| Initiator | General Mechanism | Typical Products | Reference |
| Acid | Protonation, nucleophilic attack, fragmentation | 1,4-Dicarbonyl compounds | |
| Nucleophile | Michael addition, retro-oxa-Michael reaction | Functionalized alkenes | |
| Catalytic Hydrogenolysis | Hydrogenation and C-O bond cleavage | Alcohols, ketones, hydrocarbons |
Intramolecular Cyclization and Annulation Reaction Mechanisms
This compound and its derivatives can serve as precursors for the construction of more complex polycyclic systems through intramolecular cyclization and annulation reactions. These reactions can proceed through various mechanisms, including radical and electrophilic pathways.
Manganese(III) acetate (B1210297) is a common reagent used to initiate oxidative free-radical cyclizations. In these reactions, a radical is generated on a side chain attached to the furan ring. This radical can then add intramolecularly to one of the double bonds of the furan ring. This process allows for the synthesis of various fused ring systems, including γ-lactones and other furan derivatives.
Electrophilic cyclization is another powerful strategy. For instance, o-alkynyl anisoles can be cyclized to form 2,3-disubstituted benzofurans using an electrophilic sulfur reagent like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). The proposed mechanism involves the activation of the alkyne by the electrophile, followed by an intramolecular attack of the anisole (B1667542) oxygen atom onto the activated alkyne, leading to the formation of the furan ring.
Furthermore, densely substituted furans can be synthesized through cyclization reactions of acyclic precursors. An approach for preparing diethyl 5-amino-3-arylfuran-2,4-dicarboxylates involves the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride. A plausible mechanism involves the initial formation of an adduct, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the polysubstituted furan ring.
Oxidative Processes and Radical Reactions of Furan-3-carboxylates
The furan ring is susceptible to attack by radicals and other oxidizing agents. The atmospheric oxidation of furans, for example, is primarily initiated by reaction with the hydroxyl (OH) radical. The reaction can proceed via two main pathways:
OH Radical Addition: The OH radical adds to the C=C double bonds of the furan ring, typically at the C2 or C5 positions, to form an alkyl radical.
H-atom Abstraction: The OH radical abstracts a hydrogen atom from the furan ring or from a substituent.
Following the initial OH radical addition, the resulting adduct can react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals are key intermediates that can undergo further reactions, including ring-opening to form unsaturated dicarbonyl compounds, which are major products in the oxidation of methylated furans. The presence of an electron-withdrawing group like a carboxylate can influence the site of radical attack and the subsequent reaction pathways.
Oxidation of furan derivatives can also be achieved using various chemical reagents to yield valuable synthetic intermediates. Depending on the oxidant and reaction conditions, the furan ring can be converted into 1,4-dicarbonyl compounds, carboxylic acids, or other oxygenated structures. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, can yield 2,5-furandicarboxylic acid (FDCA) through photocatalytic oxidation involving photogenerated holes and OH radicals.
| Radical Species | Initiation Step | Key Intermediates | Major Products | Reference |
| OH Radical | Addition to C=C double bond | Furan-OH adduct, Peroxy radicals | Unsaturated dicarbonyls | |
| Manganese(III) | Oxidation of a side-chain | Carbon-centered radical | γ-lactones, Fused furans |
Theoretical Mechanistic Investigations (e.g., Density Functional Theory Studies on Reaction Pathways)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of furan compounds. DFT calculations provide valuable insights into reaction energies, transition state structures, and the influence of substituents and solvents on reactivity.
DFT studies have been employed to investigate the hydrogenation and ring-opening of furan on catalyst surfaces like Pd(111). These studies revealed that the reaction proceeds via sequential hydrogenation of the carbon atoms. The calculations showed that dihydrofuran (DHF) is a stable intermediate, and once it is formed, ring-opening becomes less favorable due to high energy barriers. This theoretical work helps explain experimental observations, such as why tetrahydrofuran (B95107) (THF) is the kinetically preferred product at low temperatures, while the ring-opened product, 1-butanol, is favored at higher temperatures.
In the context of cycloaddition reactions, such as the Diels-Alder reaction, DFT calculations have been used to analyze the feasibility of different reaction pathways (e.g., concerted vs. stepwise mechanisms). For the [4+2] cycloaddition of furan with dienophiles, DFT can predict the activation energies, determine the preferred stereochemistry (endo vs. exo), and explain the effect of substituents on reaction rates and selectivity. For example, a DFT study on the Diels-Alder reaction between hexafluoro-2-butyne (B1329351) and substituted furans revealed that electron-donating groups on the furan ring facilitate the reaction.
Furthermore, DFT can be used to analyze the electronic properties of reactants, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to predict reactivity. For instance, the negative chemical potential of furan calculated by DFT indicates its tendency to donate electrons, explaining its role as a nucleophile in certain reactions.
| Reaction Type | DFT Insights Provided | Key Findings | Reference |
| Hydrogenation/Ring Opening | Reaction energies and energy barriers for elementary steps. | Dihydrofuran is a stable intermediate; selectivity depends on temperature. | |
| Diels-Alder Cycloaddition | Transition state structures, activation energies, Gibbs free energy changes. | Low temperatures favor adduct formation; substituents influence feasibility. | |
| [8+2] Cycloaddition | Analysis of concerted vs. stepwise pathways. | Reaction mechanism depends on the specific furan substrate structure. |
Advanced Spectroscopic and Computational Methodologies in Furan 3 Carboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of furan-3-carboxylates. Both ¹H and ¹³C NMR spectroscopy are routinely employed to confirm the identity and purity of synthesized compounds. google.com For instance, in the synthesis of substituted furan-3-carboxylate hydrazones, 1D and 2D NMR techniques, including ¹H–¹H NOESY, were crucial in establishing the E-configuration of the hydrazone derivatives. researchgate.net The chemical shifts observed in the NMR spectra provide valuable information about the electronic environment of the nuclei. For example, hydrogen bonding can cause a downfield shift in the resonance signal of a proton. msu.edu In complex molecules containing furan-3-carboxylate moieties, detailed NMR analysis, sometimes involving techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in assigning signals to specific carbon atoms (CH₃, CH₂, CH, and C). bhu.ac.in The dynamic nature of molecules, such as conformational changes, can also be studied using NMR by analyzing the spectra at different temperatures. bhu.ac.in
Mass Spectrometry (MS) Applications in Characterization and Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation patterns of furan-3-carboxylate derivatives, thereby confirming their identity. google.com Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) have been effectively used to study the interaction of furan-containing compounds with biological macromolecules. For example, ESI-MS was used to demonstrate the covalent modification of human α-thrombin by a benzothieno[3,2-b]furan-2-carboxylate inhibitor, showing a specific mass shift corresponding to the modification. nih.govacs.org Further analysis of peptide fragments by tandem MS pinpointed the exact site of modification within the protein's active site. nih.gov In the study of various furoic acid derivatives, mass spectrometry is used to characterize the products of reactions, such as the formation of cycloadducts. beilstein-journals.org
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of atoms in the crystalline state of furan-3-carboxylate compounds. This technique has been instrumental in confirming the structures of newly synthesized condensed furan-3-carboxylates and their derivatives. beilstein-journals.orgbeilstein-journals.org For instance, X-ray diffraction data revealed the torsion angles of the alkoxycarbonyl group relative to the furan (B31954) ring in different esters, indicating that methyl esters have a more planar conformation, which suggests greater conjugation. beilstein-journals.orgbeilstein-journals.org In the study of furan-3-carboxylate hydrazones, X-ray diffraction analysis confirmed the E-configuration that was initially determined by NMR spectroscopy. researchgate.net The crystal structures of metal complexes with furan-3-carboxylate ligands have also been elucidated, revealing complex polymeric or tetrameric structures and the coordination environment of the metal ions. tandfonline.com
Computational Chemistry and Molecular Modeling in Furan-3-carboxylate Research
Computational methods are increasingly used to complement experimental studies by providing insights into the electronic structure, reactivity, and biological interactions of furan-3-carboxylates.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic spectra. worldscientific.comresearchgate.net For example, DFT has been used to study the electronic structure of azaborine isomers, revealing that their stability is influenced by the arrangement of atoms in the ring. wikipedia.org In catalyst development, DFT calculations help to understand the role of acidic moieties in enhancing reaction kinetics by modeling molecular interactions at the catalyst surface. acs.org These calculations can also provide insights into the reactivity of molecules by examining their frontier molecular orbitals (HOMO and LUMO). wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com For instance, QSAR studies have been applied to a series of furan-3-carboxamides to find correlations between their physicochemical parameters and antimicrobial activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study urease inhibitors, providing contour maps that guide the modification of compounds to enhance their biological activity. mdpi.com These models are validated using external test sets to ensure their predictive power. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein target. openaccessjournals.comresearchgate.net This method is crucial for understanding the molecular basis of drug action and for virtual screening of compound libraries. openaccessjournals.comresearchgate.net In the study of novel heterocyclic compounds, molecular docking has been used to investigate their binding modes within the active sites of enzymes like UDP-N-acetylmuramate-l-alanine ligase and human lanosterol (B1674476) 14α-demethylase. nih.gov The results, often presented as binding energies, help to prioritize compounds for further experimental testing. nih.govtandfonline.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for ligand binding and selectivity. nih.gov
Table 1: Spectroscopic Data for Selected Furan-3-Carboxylate Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| Methyl furan-3-carboxylate | 7.49 (s, 1H), 6.72 (s, 1H), 8.01 (s, 1H), 3.82 (s, 3H) | 143.6, 109.8, 147.2, 118.9, 163.4, 51.7 | 126.11 (M+) | google.com |
| Ethyl 5-(2',3'-dihydroxytetrahydrofuran-2-yl)-2-methylfuran-3-carboxylate | 1.25 (t, 3H), 2.51 (s, 3H), 3.61-4.50 (m, 5H), 5.04-5.14 (m, 2H), 6.87 (s, 1H) | Not specified | 406 (M+) for a related derivative | mdpi.com |
Table 2: Computational Data for Furan-3-Carboxylate Related Studies
| Study Type | Compound Class | Key Findings | Reference |
| QSAR | Furan-3-carboxamides | Correlation between physicochemical parameters and antimicrobial activity established. | nih.gov |
| Molecular Docking | Indole-based heterocycles | Compound 9 showed the best docking score (-11.5 kcal/mol) against UDP-N-acetylmuramate-l-alanine ligase. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Barbituric acid derivatives | MMFF94 charges provided the best predictive models for urease inhibition. | mdpi.com |
Chromatographic Techniques for Separation and Quantification
The separation, identification, and quantification of this compound in various matrices are predominantly achieved through advanced chromatographic techniques. These methods offer high resolution and sensitivity, which are crucial for distinguishing the analyte from other structurally similar compounds and for detecting it at low concentrations. The choice between gas and liquid chromatography is often dictated by the sample matrix, the volatility and thermal stability of the analyte, and the specific research objectives.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography-mass spectrometry (GC/MS) stands as a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC/MS analysis, the sample containing this compound is introduced into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column's inner wall and the mobile gas phase. The volatility and interaction of this compound with the stationary phase determine its retention time, which is a key parameter for its identification.
Following separation in the GC column, the eluted compound enters the mass spectrometer. Here, it is ionized, most commonly by electron impact (EI), which fragments the molecule into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes by monitoring only specific characteristic ions.
Research has demonstrated the effectiveness of GC in determining the purity of this compound. For instance, after synthesis, GC analysis has been used to confirm the purity of the product, showing results as high as 99.7 area%. google.com The identity of the compound is further confirmed by mass spectrometry. google.com For the broader class of furan derivatives, GC-MS/MS methods have been developed for simultaneous analysis, capable of separating isomers such as 2-methyl furan and 3-methyl furan within a short analytical run time. mdpi.com
The selection of the capillary column is critical for achieving optimal separation. Columns with a stationary phase like 5% phenylmethylsiloxane are commonly employed for the analysis of furan carboxylic acid esters. e3s-conferences.org The temperature program of the GC oven is another crucial parameter that is optimized to ensure efficient separation of the target analyte from other components in the sample matrix. e3s-conferences.org
Table 1: Exemplary GC/MS Parameters for Furan Derivative Analysis
| Parameter | Setting | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | mdpi.com |
| Injector Temperature | 280 °C | e3s-conferences.org |
| Oven Program | 50 °C (3 min), ramp 10 °C/min to 130 °C, then 40 °C/min to 240 °C (4 min) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Ionization Mode | Electron Impact (EI), 70 eV | mdpi.com |
| Mass Analyzer | Quadrupole or Tandem Quadrupole (MS/MS) | mdpi.commdpi.com |
| Acquisition Mode | Full Scan (m/z 30-400) or Multiple Reaction Monitoring (MRM) | mdpi.commdpi.com |
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC/ESI/MS/MS)
For compounds that are less volatile, thermally labile, or require higher sensitivity for detection in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC/ESI/MS/MS) is an exceptionally powerful analytical tool. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC).
In this technique, the sample is dissolved in a suitable solvent and injected into the UPLC system. The separation of this compound is achieved on a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities.
The eluent from the UPLC column is then introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that generates intact molecular ions (or protonated/deprotonated molecules) with minimal fragmentation. This is particularly advantageous for quantitative analysis. The ions are then guided into the tandem mass spectrometer (MS/MS), which consists of two mass analyzers separated by a collision cell. In the first analyzer, a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented in the collision cell through collision-induced dissociation (CID). The second mass analyzer then separates and detects the resulting product ions.
This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for the quantification of the target analyte at very low levels, even in the presence of complex matrix interferences. mdpi.comsemanticscholar.org While direct UPLC/ESI/MS/MS methods for this compound are not extensively detailed in publicly available literature, the methodology is well-established for structurally related furan derivatives and metabolites in various samples, including biological fluids. nih.govnih.gov The analysis of compounds like methyl-(5-hydroxymethyl) furan-2-carboxylate (B1237412) demonstrates the applicability of this technique. mdpi.com
Table 2: Representative UPLC/ESI/MS/MS Parameters for Analysis of Furan Derivatives
| Parameter | Setting | Reference |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | mdpi.com |
| Column Temperature | 40 °C | mdpi.com |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile | mdpi.com |
| Elution | Gradient | mdpi.com |
| Flow Rate | 0.3 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | mdpi.comsemanticscholar.org |
| Mass Analyzer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (qTOF) | mdpi.comnih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Investigation of Biological Activities and Pharmacological Potential of Methyl Furan 3 Carboxylate Derivatives
Antimicrobial Efficacy Studies
Furan (B31954) derivatives have been widely recognized for their potential to combat microbial infections. amazonaws.comwisdomlib.org The core furan structure is a key component in various compounds demonstrating a wide spectrum of antimicrobial activities. nih.govutripoli.edu.ly Research into furan-3-carboxamides, a class of furan-3-carboxylate derivatives, has shown significant in vitro activity against a range of microorganisms, including bacteria and fungi. nih.gov
Derivatives of furan-3-carboxylate have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on various substituted furan compounds have detailed their inhibitory action against pathogenic bacteria. For instance, certain 2,4-disubstituted furan derivatives demonstrated significant antibacterial activity, with specific compounds being particularly effective against Escherichia coli and Proteus vulgaris, showing a minimum inhibitory concentration (MIC) of 100 µg/mL. researchgate.net Similarly, other research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives found that they could inhibit the growth of Escherichia coli at an MIC of 64 µg/mL. ijabbr.com
The antibacterial activity of these compounds is often linked to their specific structural features. For example, studies have indicated that the presence of a methyl ester group can be crucial for the inhibition of Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. orientjchem.org In one study, the parent compound methyl-5-(hydroxymethyl)-2-furan carboxylate inhibited these bacteria at an MIC of 500.00 µg/mL, an activity that was lost in its derivatives. orientjchem.org Conversely, other modifications, such as the introduction of tryptamine (B22526) and acyl ether groups, can enhance activity against other strains like B. subtilis and E. coli. orientjchem.org
| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2,4-disubstituted furan derivatives (8D, 8F) | Escherichia coli | 100 | researchgate.net |
| 2,4-disubstituted furan derivatives (8E, 8F) | Proteus vulgaris | 100 | researchgate.net |
| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | ijabbr.com |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Staphylococcus aureus | 500 | orientjchem.org |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Bacillus cereus | 500 | orientjchem.org |
| Acyl and tryptamine substituted furan derivative (8c) | Bacillus subtilis | 250 | orientjchem.org |
| Acyl and tryptamine substituted furan derivative (8c) | Escherichia coli | 250 | orientjchem.org |
| Carbamothioyl-furan-2-carboxamide derivative (4f) | Staphylococcus aureus | 230-295 | mdpi.com |
| Carbamothioyl-furan-2-carboxamide derivative (4f) | Escherichia coli | 230-295 | mdpi.com |
The investigation of furan-3-carboxylate derivatives has also extended to their potential as antifungal agents. nih.gov These compounds have been evaluated against various pathogenic fungi, including both yeasts and filamentous fungi. nih.govnih.gov For example, a series of furan-3-carboxamides were assessed for their in vitro antimicrobial activity against a panel of microorganisms that included yeast and filamentous fungi, with some derivatives showing significant inhibitory effects. nih.gov
Research has highlighted the efficacy of furan derivatives against Candida species, which are a common cause of fungal infections in humans. scielo.br One study investigating 3-aryl-3-(furan-2-yl)propanoic acid derivatives found that all tested compounds inhibited the growth of Candida albicans at a concentration of 64 µg/mL. mdpi.com The antifungal action of these compounds is often attributed to their ability to interfere with essential fungal processes. Azole antifungal agents, which can contain heterocyclic rings, function by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov While the precise mechanisms for all furan derivatives are still under investigation, their structural features suggest potential for similar modes of action. nih.govnih.gov
| Compound Class/Derivative | Fungal Strain | Activity (Concentration) | Reference |
|---|---|---|---|
| Furan-3-carboxamides | Yeast and filamentous fungi | Significant in vitro activity | nih.gov |
| 3-aryl-3-(furan-2-yl)propanoic acids | Candida albicans | Inhibited growth at 64 µg/mL | mdpi.com |
| Dibenzofuran bis(bibenzyl) | Candida albicans | MIC values from 16 to 512 µg/mL | nih.gov |
| Carbamothioyl-furan-2-carboxamide derivative (4a, 4b, 4c, 4f) | Aspergillus niger, Fusarium brachygibbosum | MIC values from 120.7 to 190 µg/mL | mdpi.com |
Anticancer and Cytotoxicity Research
Furan-based compounds have emerged as a significant area of interest in oncology research due to their potent cytotoxic activities against various cancer cell lines. amazonaws.comnih.gov Derivatives of methyl furan-3-carboxylate have been synthesized and evaluated for their potential as anticancer agents, demonstrating promising results in preclinical studies. nih.govmdpi.com
For instance, two halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, specifically a 4-chloro derivative (compound 7) and a 6-(dibromoacetyl) derivative (compound 8), exhibited significant cytotoxicity. nih.gov Compound 7 was most active against the A549 (lung cancer) cell line, while compound 8 showed high activity against both A549 and HepG2 (liver cancer) cells. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M or S and G2/M phases. nih.gov Other studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives also reported cytotoxicity against HeLa (cervical cancer) and HepG2 cell lines. orientjchem.orgresearchgate.net The introduction of specific moieties, such as tryptamine and acyl ether groups, was found to increase the anticancer activities. orientjchem.org
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Promising activity | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | Significant activity | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | Significant activity | nih.gov |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297) (8c) | HeLa (Cervical) | 62.37 µg/mL | orientjchem.org |
| Pyridine carbohydrazide (B1668358) furan derivative (4) | MCF-7 (Breast) | 4.06 µM | nih.gov |
| N-phenyl triazinone furan derivative (7) | MCF-7 (Breast) | 2.96 µM | nih.gov |
| Anthra[2,3-b]furan-3-carboxamide derivative (3d) | Various tumor cell lines | Submicromolar concentrations | reactionbiology.com |
The mechanisms underlying the anticancer effects of these furan derivatives often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.gov For example, certain anthra[2,3-b]furan-3-carboxamides caused apoptotic cell death preceded by an arrest in the G2/M phase of the cell cycle. reactionbiology.com Similarly, novel furan-based derivatives were shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway in MCF-7 breast cancer cells. nih.gov
Enzyme and Receptor Interaction Studies
The pharmacological potential of furan-3-carboxylate derivatives is further underscored by their ability to interact with and modulate the activity of specific enzymes and receptors. These interactions are often the basis for their therapeutic effects.
One notable target is ATP-citrate lyase (ACL), an enzyme crucial for the production of cytosolic acetyl-CoA, a key building block for lipid and cholesterol synthesis. nih.gov The upregulation of ACL in many cancers makes it an attractive target for anticancer therapies. Through virtual high-throughput screening, furan carboxylate derivatives have been identified as novel inhibitors of ACL, with the most potent compound exhibiting an IC₅₀ of 4.1µM. nih.gov
Other furan derivatives have been found to interact with different enzymatic systems. For instance, certain furan/thiophene-2-carboxamide compounds have been investigated for their inhibitory effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). consensus.app The inhibition constants (Ki) for these compounds were in the micromolar range, suggesting potential applications in conditions where these enzymes are dysregulated. consensus.app Furthermore, some anthra[2,3-b]furan-3-carboxamides have been shown to attenuate the activity of topoisomerase 1 and 2, enzymes vital for DNA replication and repair, and also inhibit selected human protein kinases, indicating that they may act on multiple intracellular targets. reactionbiology.com
In the realm of receptor interactions, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been synthesized and identified as potent and selective agonists at the glycine (B1666218) site of specific NMDA receptor subtypes, particularly those containing the GluN2C subunit. nih.gov This highlights their potential for development as therapeutic agents for neurological disorders where NMDA receptor modulation is beneficial.
Structure-Activity Relationship (SAR) Derivations for Furan-3-carboxylates
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For furan-3-carboxylate derivatives, research has identified several key structural features that influence their biological activity. ijabbr.comnih.gov
Systematic modifications of the furan scaffold have revealed how different substituents impact efficacy. In anticancer studies of halogenated benzofuran (B130515) derivatives, the introduction of halogens like chlorine and bromine was shown to significantly enhance cytotoxic activity. nih.gov The specific positioning of these halogens and other functional groups, such as methoxy (B1213986) groups, was found to influence the compound's pro-oxidative and proapoptotic properties. nih.gov
In the context of antimicrobial activity, the nature of the substituent on the furan ring plays a critical role. For example, the presence of a methyl ester was found to be necessary for activity against certain Gram-positive bacteria. orientjchem.org Conversely, the addition of amide or tryptamine groups could either decrease or increase activity depending on the specific linkage and target organism. orientjchem.org For antibacterial furan-3-carboxamides, quantitative structure-activity relationship (QSAR) studies have been employed to correlate physicochemical parameters of the compounds with their biological activity, aiding in the design of more potent agents. nih.gov
SAR studies on furan derivatives targeting specific enzymes or receptors have also yielded valuable insights. For inhibitors of HIF-1, it was found that only a furan ring at a specific position (heterocycle B) led to inhibitory activity, while other heterocycles resulted in a loss of function. nih.gov Furthermore, fluoro substitution at the ortho position of an adjacent benzene (B151609) ring was identified as crucial for inhibitory activity. nih.gov These detailed SAR analyses provide a roadmap for the rational design of new furan-3-carboxylate derivatives with improved pharmacological profiles.
Furan-3-carboxylate Scaffolds in Medicinal Chemistry and Drug Discovery Efforts
The furan scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of new therapeutic agents. ijabbr.comnih.gov Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets like enzymes and receptors, making it a valuable core for drug design. ijabbr.com The furan ring is present in numerous biologically active natural products and approved pharmaceutical drugs. nih.govijabbr.com
Furan-3-carboxylate derivatives, specifically, are of great interest due to their synthetic accessibility and the wide range of biological activities they exhibit, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyamazonaws.comresearchgate.net The furan ring can be readily functionalized, allowing for the synthesis of large libraries of derivatives for screening and optimization. ijabbr.comnih.gov This structural flexibility enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of furan-containing compounds to enhance their efficacy and selectivity. ijabbr.com
The utility of the furan scaffold is demonstrated by its incorporation into compounds targeting a diverse array of diseases. Researchers have successfully used furan-3-carboxylic acid as a starting material to synthesize novel furopyridone derivatives with potent cytotoxic effects against esophageal cancer cell lines. mdpi.com The furan scaffold is not only used as an intact core in the final drug molecule but also serves as a flexible synthon for creating non-aromatic structural moieties, further expanding its utility in drug discovery. nih.gov The continued exploration of furan-3-carboxylate scaffolds promises to yield novel drug candidates with improved therapeutic profiles for a variety of clinical conditions. utripoli.edu.ly
Advanced Materials and Industrial Applications of Methyl Furan 3 Carboxylate Precursors
Role in the Synthesis of Complex Organic Molecules and Natural Products
The furan-3-carboxylate framework is a key structural motif present in a multitude of naturally occurring compounds. researchgate.net This has led to its extensive use as a crucial intermediate in the synthesis of complex organic molecules and natural products. rsc.org The development of efficient synthetic methodologies to create polysubstituted furans is an area of active research, as these compounds serve as valuable building blocks for more complex structures. rsc.org
One notable approach involves the palladium-catalyzed tandem cyclization/coupling/isomerization of ε-acetylenic β-keto esters with aryl and heteroaryl bromides, which provides an efficient route to 2,3,5-trisubstituted furans. researchgate.net This method is characterized by its mild reaction conditions and low catalyst loading. Another strategy for synthesizing polysubstituted furans with mono- to tricarboxylate groups involves the reaction of various sulfur ylides with alkyl acetylenic carboxylates. rsc.org
The versatility of the furan (B31954) ring allows for its incorporation into a diverse range of complex molecular architectures. Research has demonstrated the synthesis of various furan derivatives that are important intermediates in organic synthesis. rsc.orgresearchgate.net The strategic placement of substituents on the furan ring, facilitated by precursors like methyl furan-3-carboxylate, is critical in achieving the desired stereochemistry and biological activity of the target natural products.
Table 1: Examples of Synthetic Methods for Furan-3-carboxylate Derivatives
| Method | Reactants | Product Type | Key Features |
| Palladium-catalyzed tandem cyclization/coupling/isomerization researchgate.net | ε-acetylenic β-keto esters, aryl/heteroaryl bromides | 2,3,5-trisubstituted furans | Mild conditions, low catalyst loading |
| Reaction of sulfur ylides with acetylenic esters rsc.org | Dimethylsulfonium acylmethylides, alkyl acetylenic carboxylates | Polysubstituted furans | Direct and simple strategy |
| Aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement researchgate.net | 4-trichloroacetyl-2,3-dihydrofuran, nucleophiles (hydroxide, alcohols, amines) | Furan-3-carboxylic acid and derivatives | Convenient synthesis of various derivatives |
Applications in Agrochemical Research
Furan derivatives, including those with a carboxylate group at the 3-position, are prevalent structural motifs in a variety of agrochemicals. researchgate.net The biological activity of these compounds makes them attractive candidates for the development of new pesticides and herbicides. Research into the synthesis and biological evaluation of novel furan compounds is an ongoing effort to identify potent and selective agrochemical agents. orientjchem.org
The furan nucleus is considered a promising scaffold for discovering compounds with a wide range of biological activities. ijabbr.com For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and studied for their biological activities. orientjchem.org While specific large-scale applications of this compound in commercial agrochemicals are not extensively detailed in publicly available research, the consistent appearance of the furan-3-carboxylate core in biologically active molecules underscores its importance in this field of research. researchgate.net The development of synthetic routes to novel substituted furans opens up avenues for creating new molecules with potential agrochemical applications. rsc.orgresearchgate.net
Development of Value-Added Chemicals from Furan Derivatives
Furan derivatives, obtainable from biomass, are considered important platform molecules for the production of a wide range of value-added chemicals. nih.gov These bio-based chemicals have the potential to replace petroleum-derived compounds in various industrial applications. For instance, 2-methylfuran, a related furan derivative, can be converted into liquid fuel precursors and other valuable chemical intermediates. nih.govmdpi.com
The conversion of furanic compounds into specialty chemicals is a key area of research in the development of sustainable chemical processes. rsc.org The functional groups on the furan ring can be chemically modified to produce a diverse array of products. For example, furan derivatives can be used in the synthesis of surfactants, resins, and pharmaceuticals. ijabbr.com While much of the focus has been on derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), the principles of converting these platform molecules are applicable to other furan derivatives like this compound. The carboxylate group, in particular, offers a reactive site for further chemical transformations to create more complex and valuable molecules.
Utilization as Fuel Precursors and in Biomass Conversion Research
The conversion of lignocellulosic biomass into biofuels and biochemicals is a critical component of developing a sustainable energy future. Furan derivatives, such as 2-methylfuran, are considered promising candidates for the production of high-energy-density liquid fuels. nih.govmdpi.com These compounds can be derived from the hemicellulose fraction of biomass. mdpi.com
Research has focused on the hydroxyalkylation/alkylation of methylfuran with biomass-derived aldehydes and ketones to produce long-chain oxygenated compounds. nih.gov These intermediates can then be hydrodeoxygenated to yield alkanes suitable for use as liquid fuels. nih.gov While direct research on this compound as a fuel precursor is less documented, the broader research into furanic compounds for fuel applications suggests its potential role in this area. researchgate.net The development of efficient catalytic systems for the conversion of various furan derivatives is a key challenge in making biomass-derived fuels economically viable. mdpi.com
Table 2: Furan Derivatives in Biofuel Research
| Furan Derivative | Conversion Process | Product Type | Significance |
| 2-Methylfuran | Hydroxyalkylation/alkylation with carbonyl compounds nih.gov | Long-chain oxygenates | Precursors to high-carbon liquid fuels |
| 2-Methylfuran | Hydrogenation of furfural mdpi.com | 2-Methylfuran | Biofuel alternative to gasoline with high octane (B31449) number |
| Alkyl furans | Blending with gasoline google.com | High-octane fuel | Improves octane rating of gasoline |
Applications in Polymer and Material Science Research
Furan-based monomers derived from renewable biomass resources are gaining significant attention for the synthesis of sustainable polymers. These bio-derived polymers offer a promising alternative to their petroleum-based counterparts, with potential applications in packaging, fibers, and resins. rsc.org One of the most prominent examples is the use of 2,5-furandicarboxylic acid (FDCA) as a replacement for terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). rsc.orgacs.org
The furan ring's unique chemical structure can impart desirable properties to polymers. For instance, furan-based dimethacrylates have been synthesized and investigated for use in polymer resins. acs.org These materials can be cured to form cross-linked networks with specific thermal and mechanical properties. The synthesis of such monomers often involves the chemical modification of furan dicarboxylic acids or their esters. acs.orgacs.org
Furthermore, 2,5-bis(hydroxymethyl)furan (BHMF), another important furan derivative, is a key monomer for the synthesis of biomass-based polyesters and polyurethanes. nih.govmdpi.com The ability to synthesize a variety of functionalized furan monomers, including those derived from this compound, is crucial for the development of new bio-based polymers with tailored properties. researchgate.net
Environmental and Atmospheric Chemistry of Furan 3 Carboxylates
Gas-Phase Oxidation Reactions with Atmospheric Radicals (Hydroxyl and Nitrate (B79036) Radicals)
The primary removal pathways for furan-3-carboxylates in the atmosphere are gas-phase reactions with hydroxyl radicals (•OH) during the daytime and nitrate radicals (NO₃) at night. csic.escopernicus.org The reactivity of the furan (B31954) ring is influenced by the nature and position of its substituents.
The reaction with the hydroxyl radical is typically the main daytime sink for furans. csic.es This reaction proceeds primarily through the electrophilic addition of the •OH radical to the furan ring, forming a chemically activated adduct. csic.esbenthamopenarchives.comresearchgate.net This adduct can then be stabilized or undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds. researchgate.net Theoretical studies on furan show that the addition of the •OH radical is a complex process that begins with the formation of a pre-reactive hydrogen-bonded complex. csic.esbenthamopenarchives.com The rate of this reaction is generally fast; for the parent compound furan, the rate constant is significant, indicating a short atmospheric lifetime with respect to •OH oxidation. whiterose.ac.uk The presence of an electron-withdrawing carboxylate group at the 3-position is expected to decrease the reactivity of the furan ring towards electrophilic attack compared to furan or alkyl-substituted furans.
During the nighttime, the nitrate radical (NO₃) becomes the dominant atmospheric oxidant. copernicus.org The reactions of NO₃ with furans are also rapid and are considered a major removal process for this class of compounds after sunset. copernicus.orgnih.gov Similar to the •OH reaction, the NO₃ radical adds to the double bonds of the furan ring. copernicus.org Studies on furan and its methylated derivatives show that the rate coefficients for NO₃ reactions are high, leading to very short atmospheric lifetimes. nih.govresearchgate.net The oxidation of furans by NO₃ can sequester nitrogen oxides (NOx) in the form of organic nitrates, which can be transported and release NOx far from the source. copernicus.org
Table 1: Gas-Phase Reaction Rate Coefficients for Furan and its Derivatives with Atmospheric Radicals at ~298 K
| Compound | k(•OH) (cm³ molecule⁻¹ s⁻¹) | k(NO₃) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Furan | (3.34 ± 0.48) x 10⁻¹¹ whiterose.ac.uk | (1.51 ± 0.38) x 10⁻¹² nih.gov |
| 2-Methylfuran | - | (1.91 ± 0.32) x 10⁻¹¹ nih.gov |
| 3-Methylfuran | - | (1.49 ± 0.33) x 10⁻¹¹ nih.gov |
| 2,5-Dimethylfuran | (1.10 ± 0.10) x 10⁻¹⁰ whiterose.ac.uk | (5.82 ± 1.21) x 10⁻¹¹ nih.gov |
Formation of Secondary Organic Aerosols (SOA) from Furan Oxidation
The oxidation of furans in the atmosphere is a significant pathway to the formation of Secondary Organic Aerosols (SOA), which are a major component of atmospheric particulate matter (PM). copernicus.orgcopernicus.org The low-volatility products generated from the gas-phase oxidation of furan and its derivatives can partition into the aerosol phase, contributing to SOA mass. copernicus.orgbohrium.com
Studies on the photooxidation of furan have demonstrated that SOA formation is highly dependent on environmental conditions such as the concentration of nitrogen oxides (NOx) and relative humidity (RH). copernicus.orgcopernicus.orgd-nb.info
Effect of NOx: Higher levels of NOx can lead to an increase in SOA yield. copernicus.org This is attributed to the reaction of peroxy radicals (RO₂) with nitric oxide (NO), which can form lower-volatility organic nitrates that readily partition to the particle phase. copernicus.orgcopernicus.org
Effect of Humidity: Increased relative humidity has also been shown to enhance SOA formation. copernicus.orgd-nb.info This is likely due to the increased aerosol liquid water content, which promotes aqueous-phase reactions and the partitioning of water-soluble oxidation products into the aerosol. copernicus.orgd-nb.info
The chemical composition of SOA from furan oxidation includes a variety of organic compounds containing functional groups such as carboxyl (-COOH), hydroxyl (-OH), and carbonyl (-C=O), as well as organonitrates. copernicus.orgd-nb.info These functionalized products decrease the volatility of the compounds, facilitating their condensation onto existing particles or the formation of new particles. The SOA yields from the oxidation of furan and its derivatives can be substantial, though they are generally lower in the gas phase compared to the aqueous phase. acs.org For instance, gas-phase SOA yields for furan reactions with •OH range from 0.04% to 12.5%, while reactions with NO₃ have yields of 0.9% to 7%. acs.org
Table 2: Secondary Organic Aerosol (SOA) Yields from Furan Photooxidation under Various Conditions
| Condition | SOA Yield Range (%) | Reference |
|---|---|---|
| Varying VOC/NOx Ratios (8.2 to 48.1) | 0.04 - 1.01 | copernicus.org |
| Varying Relative Humidity (5% to 88%) | 1.01 - 5.03 | copernicus.org |
Degradation Pathways and Atmospheric Lifetimes
The atmospheric degradation of furan-3-carboxylates is initiated by the radical-induced oxidation reactions described above, which lead to the opening of the furan ring. csic.es For the parent furan, reaction with •OH leads to the formation of an adduct that rapidly undergoes ring cleavage to produce unsaturated dicarbonyls, such as butenedial. d-nb.info A similar ring-opening mechanism is expected for furan-3-carboxylates. The subsequent reactions of these primary products contribute to the formation of smaller, more oxidized species and SOA. researchgate.net
The atmospheric lifetime of a compound is a crucial parameter for assessing its environmental impact, such as its potential for long-range transport. It is defined as the time it takes for the concentration of the compound to be reduced to 1/e (about 37%) of its initial value. The lifetime (τ) with respect to reaction with a specific radical (X) can be estimated using the following equation:
τ = 1 / (kₓ * [X])
where kₓ is the reaction rate coefficient and [X] is the average atmospheric concentration of the radical.
Using typical atmospheric concentrations for •OH (1.6 x 10⁶ molecules cm⁻³) and NO₃ (5 x 10⁸ molecules cm⁻³), the atmospheric lifetimes of furan and its derivatives can be calculated. copernicus.org For furan itself, the lifetime is estimated to be around 3 hours with respect to reaction with •OH and about 18 minutes for reaction with NO₃. copernicus.org Methyl-substituted furans react even faster, resulting in shorter lifetimes. nih.gov While the electron-withdrawing carboxylate group in methyl furan-3-carboxylate is expected to reduce the reaction rate compared to furan, the lifetimes are still anticipated to be relatively short, indicating that these compounds are likely to be removed from the atmosphere close to their emission sources.
Q & A
Q. What are the common synthetic routes for methyl furan-3-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of furan-3-carboxylic acid or partial hydrolysis/decarboxylation of precursors like diethyl furan-3,4-dicarboxylate . Optimization involves adjusting catalysts (e.g., palladium-based catalysts for macrocyclization), solvent polarity, and temperature to enhance yield and purity. For example, microwave-assisted synthesis or flow chemistry can reduce side reactions . Reaction monitoring via TLC or HPLC ensures intermediate control.
Q. What spectroscopic techniques are used to characterize this compound, and how are key spectral features interpreted?
- 1H/13C NMR : Peaks at δ ~3.8 ppm (COOCH3) and δ ~6–7 ppm (furan protons) confirm ester and aromatic groups. Coupling patterns distinguish substituent positions .
- IR : Strong absorption at ~1720 cm⁻¹ indicates the ester carbonyl group.
- HRMS : Accurate mass matching (e.g., [M+H]+ = 127.04) validates molecular formula (C6H6O3) . Cross-referencing with databases like PubChem or crystallographic data (e.g., CCDC entries) resolves ambiguities .
Q. How does hydrogen bonding influence the crystallization of this compound derivatives?
Hydrogen-bonding networks, analyzed via graph-set theory, dictate crystal packing. For example, intermolecular O–H···O interactions in carboxylate derivatives stabilize lattice structures. ORTEP-3 software visualizes these interactions, while SHELXL refines hydrogen atom positions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs determines absolute configuration and ring puckering. For orthorhombic crystals (space group P212121), refinement parameters (R-factor < 5%) ensure accuracy. Puckering coordinates (Cremer-Pople parameters) quantify nonplanarity in furan rings, critical for understanding steric effects in reactivity .
Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-rich diene compatibility. For example, this compound’s LUMO energy (-1.8 eV) predicts regioselectivity with electron-deficient dienophiles. MD simulations model transition states, while QTAIM analysis identifies bond-critical points in adduct formation .
Q. How to address discrepancies in bioactivity data for this compound derivatives across studies?
Contradictions arise from variations in assay conditions (e.g., microbial strains, solvent polarity). Standardize protocols using CLSI guidelines for antimicrobial testing. Dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA) minimize false positives. Meta-analyses comparing structural analogs (e.g., ester vs. amide derivatives) isolate functional group contributions .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Rhodium-catalyzed C–H activation) achieve enantioselectivity. Chiral HPLC (Daicel columns) or enzymatic resolution (lipases) purify enantiomers. Circular dichroism (CD) and optical rotation verify purity .
Methodological Notes
- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Crystallographic Validation : Use PLATON/CHECKCIF to flag ADDs (Alert Level A/B) in deposited structures .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, catalyst lot) in Open Science Framework (OSF) repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
